molecular formula C6H5N5O3 B7830202 [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- CAS No. 103778-83-2

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-

Cat. No.: B7830202
CAS No.: 103778-83-2
M. Wt: 195.14 g/mol
InChI Key: VUZRUCMCZNGSSM-UHFFFAOYSA-N
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Description

The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- (hereafter referred to as 5-Me-6-NO₂-TP) is a bicyclic heterocyclic molecule featuring a triazole fused to a pyrimidinone core. Key structural attributes include:

  • 5-Methyl group: Enhances lipophilicity and may influence metabolic stability.

This scaffold is of interest in medicinal chemistry due to its similarity to purine derivatives, enabling interactions with enzymes like phosphodiesterases (PDEs) or antimicrobial targets .

Properties

IUPAC Name

5-methyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3/c1-3-4(11(13)14)5(12)10-6(9-3)7-2-8-10/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZRUCMCZNGSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338594
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103778-83-2
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-, involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 5-methyl-6-nitro-uracil with hydrazine hydrate, followed by cyclization using phosphorus oxychloride.

Industrial Production Methods: Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts are employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

  • Reduction: Reduction reactions can convert the nitro group to an amine group.

  • Substitution: Substitution reactions involving halogens or other nucleophiles can modify the chemical structure.

Common Reagents and Conditions:
  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products Formed:
  • Oxidized products

  • Reduced amine derivatives

  • Various substituted analogs

Scientific Research Applications

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as enzyme inhibitors and in antimicrobial applications.

Enzyme Inhibition

One of the prominent applications of [1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one derivatives is their role as phosphodiesterase (PDE) inhibitors. PDE inhibitors are crucial in treating various conditions like asthma and erectile dysfunction. A notable study highlighted the compound's effectiveness against PDE2, showcasing its potential in cardiovascular therapies .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, a sodium salt derivative showed antiseptic properties and was effective against specific bacterial strains. This application is particularly relevant in developing new antibiotics amidst rising antibiotic resistance .

Case Study 1: PDE2 Inhibition

A study published in a patent document explored the synthesis of substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors. The research involved synthesizing various derivatives and testing their inhibitory effects on PDE2 activity using biochemical assays. Results indicated that specific modifications to the triazolo-pyrimidine structure significantly enhanced inhibitory potency .

Case Study 2: Antiseptic Applications

Another study focused on the sodium salt derivative of the compound which was found to possess good solubility in aqueous media—an essential property for biological applications. The study confirmed its structure through X-ray diffraction analysis and evaluated its effectiveness against Gram-positive bacteria in vitro. The findings suggest potential for therapeutic use in treating infections caused by resistant bacterial strains .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Enzyme InhibitionEffective as a PDE2 inhibitor; potential cardiovascular applications
Antimicrobial ActivityDemonstrated efficacy against various bacterial strains
Antiseptic PropertiesSodium salt derivative shows good solubility and antibacterial properties

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. Its mechanism of action often involves the inhibition of enzymatic activity or the modulation of receptor pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Properties Reference
5-Me-6-NO₂-TP 5-Me, 6-NO₂ High polarity due to NO₂; potential antimicrobial/antioxidant activity
2-Furyl-6-NO₂-TP 6-NO₂, 2-furyl Antimicrobial activity; nitro group enhances electrophilicity
5-Me-HmtpO 5-Me, 7-OH Forms coordination complexes with metals; lacks nitro’s redox activity
2-Ethyl-5-CF₃-TP (CAS 676600-45-6) 2-Et, 5-CF₃ Trifluoromethyl increases metabolic stability; lower solubility vs. NO₂
S1-TP (5-ClCH₂-4-MeOPh-TP) 5-ClCH₂, 4-MeOPh Chloromethyl enhances electrochemical oxidation; redox potential -0.45 V

Key Observations :

  • Nitro vs.
  • Methyl vs. Bulkier Groups: 5-Me substitution in 5-Me-6-NO₂-TP offers moderate lipophilicity, whereas 5-CF₃ (in 2-Et-5-CF₃-TP) increases steric hindrance and metabolic resistance .

Key Findings :

  • Nitro-Containing Derivatives: 5-Me-6-NO₂-TP and 2-furyl-6-NO₂-TP exhibit comparable antimicrobial potency, suggesting nitro groups enhance target binding via electrophilic interactions .
  • Chloromethyl Derivatives : S1-TP’s chloromethyl group improves redox activity but shows lower antimicrobial efficacy than nitro analogues .

Physical and Electrochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight Melting Point (°C) Solubility (H₂O) Redox Potential (V)
5-Me-6-NO₂-TP 222.18 >250 (decomp.) Low Not reported
2-Amino-5-Me-TP 165.15 184 Moderate -
S1-TP 347.78 180–185 Low -0.45 (oxidation)
2-Et-5-CF₃-TP 232.16 150–155 Very low -

Insights :

  • Nitro Group Impact: The 6-NO₂ group in 5-Me-6-NO₂-TP contributes to high thermal stability but poor aqueous solubility, necessitating formulation adjustments for drug delivery.
  • Electrochemical Behavior : Chloromethyl-substituted S1-TP exhibits distinct oxidation peaks, unlike nitro derivatives, which may undergo reduction pathways .

Biological Activity

The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-, is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in neurodegenerative diseases.

Chemical Structure and Properties

  • Molecular Formula : C6H5N5O
  • CAS Number : 103778-83-2
  • Molecular Weight : 165.14 g/mol

This compound features a triazole ring fused to a pyrimidine structure, with a methyl and nitro group that significantly influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. The compound has been tested against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MGC-8039.47Inhibition of ERK signaling pathway
HCT-1169.58Induction of apoptosis and G2/M phase arrest
MCF-713.1Regulation of cell cycle-related proteins

In particular, derivatives of this compound have shown to inhibit cell growth and induce apoptosis in cancer cells by modulating key signaling pathways such as ERK and AKT .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it possesses antiseptic activity and can act against various bacterial strains. The sodium salt form of the compound demonstrates good solubility in aqueous media, enhancing its potential for biological studies .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds have been evaluated for their ability to stabilize microtubules, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that certain derivatives can penetrate the blood-brain barrier and exhibit favorable pharmacokinetic properties while normalizing microtubule dynamics in neuronal cells .

Study 1: Anticancer Efficacy

In a study evaluating a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:

  • Compound H12 exhibited significant antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 µM.
  • Mechanistic studies revealed that H12 induced apoptosis and inhibited colony formation by downregulating ERK signaling pathways.

Study 2: Antimicrobial Activity

A research article reported on the synthesis and biological evaluation of various triazolo-pyrimidine derivatives:

  • The sodium salt form showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The effective concentration was significantly lower than that of conventional antibiotics.

Q & A

Q. Advanced Research

  • Structural modifications : Introduce substituents at positions 2 and 5 (e.g., aryl or aralkyl groups) to enhance selectivity.
  • In vitro testing : Evaluate inhibitory potency against JAK1-3 and TYK2 isoforms using enzymatic assays (IC₅₀ values).
  • Docking studies : Use software like AutoDock to predict binding modes and affinity. Compounds with morpholinomethyl or chlorophenyl groups show enhanced TYK2 selectivity .

What approaches assess corrosion inhibition properties?

Q. Advanced Research

  • Polarization curves : Measure anodic/cathodic current densities in chloride-containing environments (e.g., borate buffer + NaCl).
  • Inhibition efficiency : Calculate using corrosion current densities at varying inhibitor concentrations (0.01–1.00 mM). Substituents like pentyl or benzyl groups improve adsorption onto copper surfaces .

How to analyze structure-activity relationships (SAR) for enzyme inhibition?

Q. Advanced Research

  • Substituent variation : Compare methyl, nitro, and trifluoromethyl groups at position 5/6 to assess steric and electronic effects.
  • In vitro assays : Test derivatives against target enzymes (e.g., Plasmodium falciparum or phosphodiesterases).
  • Molecular docking : Correlate substituent size/position with binding pocket interactions (e.g., hydrophobic pockets in TYK2) .

What are common intermediates in synthesizing triazolopyrimidinone derivatives?

Q. Basic Research

  • 5-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one : Synthesized from aminoguanidine and alkyl cyanoacetate.
  • 6-Nitroso intermediates : Formed via nitrosation with NaNO₂, later reduced to nitro groups. These intermediates are critical for introducing pharmacologically active substituents .

What in silico methods predict binding affinity of triazolopyrimidinone derivatives?

Q. Advanced Research

  • Molecular docking : Use tools like AutoDock Vina to simulate ligand-receptor interactions (e.g., TYK2’s ATP-binding pocket).
  • Binding energy calculations : Compare ΔG values to rank compound efficacy.
  • Pharmacophore modeling : Identify key hydrogen-bonding and hydrophobic interactions for lead optimization .

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